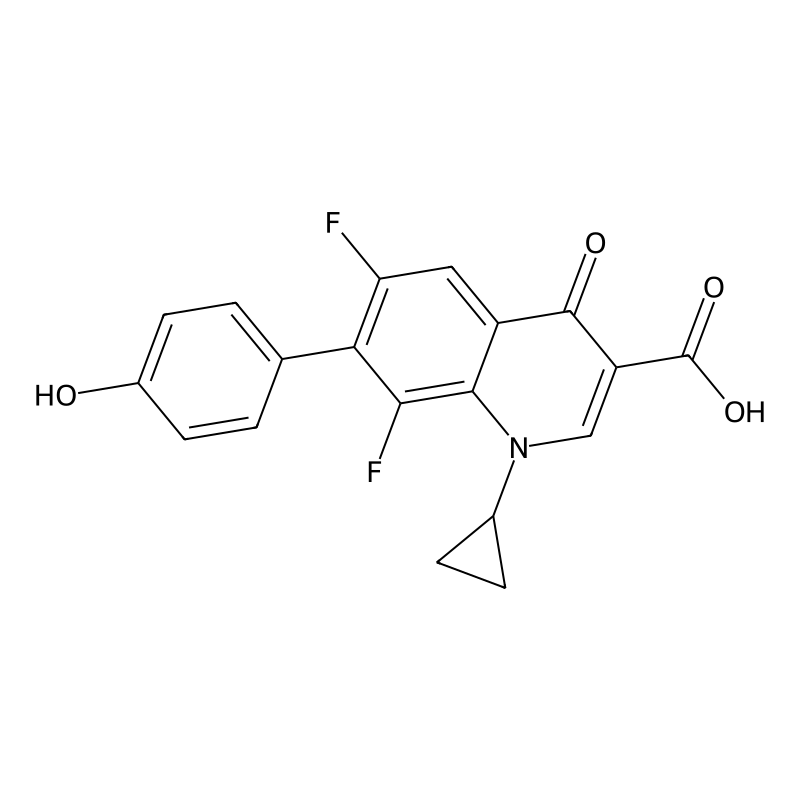

1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. Its molecular formula is , and it has a molecular weight of approximately 357.308 g/mol. The structure features a cyclopropyl group, two fluorine atoms, and a hydroxyl group attached to a phenyl ring, contributing to its unique properties and potential biological activities.

- Nucleophilic substitutions: The carboxylic acid group can participate in esterification or amide formation.

- Reduction reactions: The quinolone structure can be reduced to form dihydroquinolones.

- Halogenation: The presence of fluorine atoms allows for further halogenation under specific conditions.

1-Cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This makes it a candidate for treating various bacterial infections, similar to other fluoroquinolones.

Synthesis of this compound typically involves:

- Starting Materials: Utilizing cyclopropyl derivatives and fluorinated phenols.

- Reactions:

- A multi-step synthesis often begins with the formation of the quinolone core through cyclization reactions.

- The introduction of the hydroxyl group can be achieved via hydroxylation reactions or by using hydroxy-substituted precursors.

- Fluorination is usually performed using fluorinating agents such as sulfur tetrafluoride or other fluorides under controlled conditions.

An example synthesis might involve the reaction of 1-cyclopropyl-6-fluoro-4-oxoquinoline with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst.

The primary applications of 1-cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid include:

- Antibacterial agent: Used in pharmaceutical formulations for treating bacterial infections.

- Research: Investigated for its potential in developing new antibiotics and understanding resistance mechanisms.

Several compounds share structural similarities with 1-cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid | 154093-72-8 | 0.86 |

| 1-Cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | 182868-72-0 | 0.83 |

| 1-Cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid | 94695-52-0 | 0.82 |

| Ethyl 1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylate | 112811-71-9 | 0.92 |

Uniqueness

What sets 1-cyclopropyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-quinolone-3-carboxylic acid apart is its specific substitution pattern on the quinolone ring and the presence of the hydroxyl group on the phenolic moiety, which may enhance its solubility and bioactivity compared to other similar compounds. This unique structural feature could also influence its pharmacokinetics and interaction profile with bacterial targets.

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Strumberg D, Nitiss JL, Dong J, Walker J, Nicklaus MC, Kohn KW, Heddle JG, Maxwell A, Seeber S, Pommier Y. Importance of the fourth alpha-helix within the CAP homology domain of type II topoisomerase for DNA cleavage site recognition and quinolone action. Antimicrob Agents Chemother. 2002 Sep;46(9):2735-46. PubMed PMID: 12183223; PubMed Central PMCID: PMC127396.

3: Dong J, Walker J, Nitiss JL. A mutation in yeast topoisomerase II that confers hypersensitivity to multiple classes of topoisomerase II poisons. J Biol Chem. 2000 Mar 17;275(11):7980-7. PubMed PMID: 10713116.

4: Anderson VE, Zaniewski RP, Kaczmarek FS, Gootz TD, Osheroff N. Quinolones inhibit DNA religation mediated by Staphylococcus aureus topoisomerase IV. Changes in drug mechanism across evolutionary boundaries. J Biol Chem. 1999 Dec 10;274(50):35927-32. PubMed PMID: 10585479.

5: Borde V, Duguet M. DNA topoisomerase II sites in the histone H4 gene during the highly synchronous cell cycle of Physarum polycephalum. Nucleic Acids Res. 1998 May 1;26(9):2042-49. Erratum in: Nucleic Acids Res 1998 Oct 15;26(20):following 4789. PubMed PMID: 9547257; PubMed Central PMCID: PMC147523.

6: Elsea SH, Westergaard M, Burden DA, Lomenick JP, Osheroff N. Quinolones share a common interaction domain on topoisomerase II with other DNA cleavage-enhancing antineoplastic drugs. Biochemistry. 1997 Mar 11;36(10):2919-24. PubMed PMID: 9062121.

7: Borde V, Duguet M. In vivo topoisomerase II cleavage sites in the ribosomal DNA of Physarum polycephalum. Biochemistry. 1996 May 7;35(18):5787-95. PubMed PMID: 8639539.

8: Hsiung Y, Elsea SH, Osheroff N, Nitiss JL. A mutation in yeast TOP2 homologous to a quinolone-resistant mutation in bacteria. Mutation of the amino acid homologous to Ser83 of Escherichia coli gyrA alters sensitivity to eukaryotic topoisomerase inhibitors. J Biol Chem. 1995 Sep 1;270(35):20359-64. PubMed PMID: 7657608.

9: Spitzner JR, Chung IK, Gootz TD, McGuirk PR, Muller MT. Analysis of eukaryotic topoisomerase II cleavage sites in the presence of the quinolone CP-115,953 reveals drug-dependent and -independent recognition elements. Mol Pharmacol. 1995 Aug;48(2):238-49. PubMed PMID: 7651357.

10: Riesbeck K, Forsgren A. CP-115,953 stimulates cytokine production by lymphocytes. Antimicrob Agents Chemother. 1995 Feb;39(2):476-83. PubMed PMID: 7726518; PubMed Central PMCID: PMC162563.

11: Elsea SH, Hsiung Y, Nitiss JL, Osheroff N. A yeast type II topoisomerase selected for resistance to quinolones. Mutation of histidine 1012 to tyrosine confers resistance to nonintercalative drugs but hypersensitivity to ellipticine. J Biol Chem. 1995 Jan 27;270(4):1913-20. PubMed PMID: 7829529.

12: Osheroff N, Corbett AH, Elsea SH, Westergaard M. Defining functional drug-interaction domains on topoisomerase II by exploiting mechanistic differences between drug classes. Cancer Chemother Pharmacol. 1994;34 Suppl:S19-25. Review. PubMed PMID: 8070023.

13: Elsea SH, McGuirk PR, Gootz TD, Moynihan M, Osheroff N. Drug features that contribute to the activity of quinolones against mammalian topoisomerase II and cultured cells: correlation between enhancement of enzyme-mediated DNA cleavage in vitro and cytotoxic potential. Antimicrob Agents Chemother. 1993 Oct;37(10):2179-86. PubMed PMID: 8257142; PubMed Central PMCID: PMC192247.

14: Corbett AH, Hong D, Osheroff N. Exploiting mechanistic differences between drug classes to define functional drug interaction domains on topoisomerase II. Evidence that several diverse DNA cleavage-enhancing agents share a common site of action on the enzyme. J Biol Chem. 1993 Jul 5;268(19):14394-8. PubMed PMID: 8390992.

15: Robinson MJ, Corbett AH, Osheroff N. Effects of topoisomerase II-targeted drugs on enzyme-mediated DNA cleavage and ATP hydrolysis: evidence for distinct drug interaction domains on topoisomerase II. Biochemistry. 1993 Apr 13;32(14):3638-43. PubMed PMID: 8385484.

16: Elsea SH, Osheroff N, Nitiss JL. Cytotoxicity of quinolones toward eukaryotic cells. Identification of topoisomerase II as the primary cellular target for the quinolone CP-115,953 in yeast. J Biol Chem. 1992 Jul 5;267(19):13150-3. PubMed PMID: 1320012.

17: Robinson MJ, Martin BA, Gootz TD, McGuirk PR, Osheroff N. Effects of novel fluoroquinolones on the catalytic activities of eukaryotic topoisomerase II: Influence of the C-8 fluorine group. Antimicrob Agents Chemother. 1992 Apr;36(4):751-6. PubMed PMID: 1323952; PubMed Central PMCID: PMC189387.

18: Robinson MJ, Martin BA, Gootz TD, McGuirk PR, Moynihan M, Sutcliffe JA, Osheroff N. Effects of quinolone derivatives on eukaryotic topoisomerase II. A novel mechanism for enhancement of enzyme-mediated DNA cleavage. J Biol Chem. 1991 Aug 5;266(22):14585-92. PubMed PMID: 1650363.